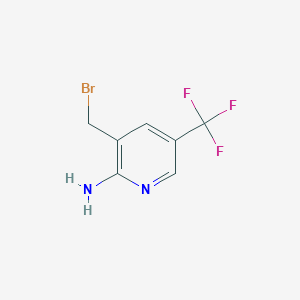
2-Amino-3-bromomethyl-5-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Amino-3-bromomethyl-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H6BrF3N2 and its molecular weight is 255.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-3-bromomethyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a bromomethyl group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The presence of these substituents enhances lipophilicity and metabolic stability, making it a valuable candidate for further research.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that certain analogs can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against malignancies. The mechanism often involves the modulation of specific signaling pathways linked to cell survival and proliferation .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances the compound's binding affinity to target enzymes or receptors, which may lead to altered enzymatic activity or gene expression .
Toxicity Reports
A notable case involved a patient exposed to a structurally similar compound, 5-amino-2-(trifluoromethyl)pyridine, which resulted in methemoglobinemia and acute renal failure after inhalation. This incident underscores the importance of safety measures when handling such compounds in industrial settings . The symptoms observed included dizziness, fatigue, and loss of consciousness, indicating significant toxicity associated with inhalation exposure.
Research Findings
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Drug Development:
- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease mechanisms.
- Research indicates that derivatives of this compound exhibit potential as anti-cancer agents and antibiotics, particularly due to the presence of the trifluoromethyl group, which can influence pharmacokinetics and bioavailability .
- Biological Activity:
Agricultural Chemistry Applications
-
Pesticide Development:
- The compound is utilized in the synthesis of agrochemicals, particularly fungicides and herbicides. Its ability to inhibit certain microbial growth makes it valuable for protecting crops from pathogens .
- Experimental results indicate high efficacy against specific plant pathogens when formulated into agricultural products, showcasing its potential for enhancing crop yields and sustainability .
- Insecticidal Properties:
Material Science Applications
- Polymer Chemistry:
- Nanotechnology:
Case Studies
Propiedades
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-2-4-1-5(7(9,10)11)3-13-6(4)12/h1,3H,2H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHIHFRBDHSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















